molecular formula C13H17NO3 B14745525 Ethyl 4-[(3-oxobutyl)amino]benzoate CAS No. 4788-79-8

Ethyl 4-[(3-oxobutyl)amino]benzoate

Cat. No.: B14745525
CAS No.: 4788-79-8
M. Wt: 235.28 g/mol
InChI Key: NSNWTQNUVXLMQX-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-oxobutyl)amino]benzoate is a benzoate derivative characterized by a 3-oxobutylamino substituent at the para position of the ethyl benzoate backbone.

For example, ethyl 4-aminobenzoate can react with 3-oxobutyl halides or via nucleophilic substitution under controlled conditions . Derivatives like ethyl 4-isothiocyanatobenzoate () are synthesized by reacting ethyl 4-aminobenzoate with reagents such as tetramethylthiuram disulfide, suggesting similar pathways for introducing the 3-oxobutyl group .

Properties

CAS No.

4788-79-8

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 4-(3-oxobutylamino)benzoate

InChI

InChI=1S/C13H17NO3/c1-3-17-13(16)11-4-6-12(7-5-11)14-9-8-10(2)15/h4-7,14H,3,8-9H2,1-2H3

InChI Key

NSNWTQNUVXLMQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3-oxobutyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with acetoacetic acid or its derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction can be represented as follows:

[ \text{Ethyl 4-aminobenzoate} + \text{Acetoacetic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve yield. This method allows for better control over reaction conditions and can lead to higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-oxobutyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Ethyl 4-[(3-oxobutyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-[(3-oxobutyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • The 3-oxobutyl group introduces a ketone functionality, enhancing polarity and hydrogen-bonding capacity compared to simpler alkyl substituents.
  • The ester moiety provides hydrolytic sensitivity, which can be modulated by steric and electronic effects of the substituent.

Comparison with Structurally Similar Compounds

Ethyl 4-[(3-oxobutyl)amino]benzoate belongs to a family of ethyl benzoate derivatives modified at the para position. Below is a systematic comparison with key analogues, focusing on structural variations, physicochemical properties, and functional outcomes.

Substituent-Driven Comparisons

Carbamoylamino Derivatives

  • Examples: Ethyl 4-(carbamoylamino)benzoate, methyl 4-(carbamoylamino)benzoate ().
  • Structural Difference : Replacement of the 3-oxobutyl group with a carbamoyl (NHCONH₂) group.
  • Reduced steric bulk compared to 3-oxobutyl may increase metabolic stability in biological systems.

Heteroaromatic Substituents

  • Examples :
    • I-6230 (pyridazinyl), I-6273 (methylisoxazolyl), I-6373 (3-methylisoxazolyl thioether) ().
  • Structural Difference : Aromatic or heterocyclic substituents replacing the aliphatic 3-oxobutyl chain.
  • Impact: Pyridazinyl/isoxazolyl groups confer π-π stacking capabilities, relevant for receptor binding in drug design .

Azo Derivatives

  • Example: Azo compounds derived from ethyl 4-aminobenzoate ().
  • Structural Difference : Introduction of an azo (-N=N-) group.
  • Impact: Extended conjugation enables nonlinear optical (NLO) properties, useful in photonic materials . Reduced hydrolytic stability compared to the ketone-containing target compound .

Ethoxylated Derivatives

  • Example: Ethoxylated ethyl-4-aminobenzoate ().
  • Structural Difference: Ethylene oxide chains (C59H111NO27) attached to the amino group.
  • Impact :
    • Dramatically increased water solubility (>99% purity, soluble in water) due to polyether chains .
    • Reduced crystallinity (viscous liquid at room temperature) compared to the solid-state target compound .

Dimethylamino Derivatives

  • Example: Ethyl 4-(dimethylamino)benzoate ().
  • Structural Difference: Dimethylamino (-N(CH₃)₂) group instead of 3-oxobutylamino.
  • Impact :
    • Higher electron-donating capacity improves reactivity as a co-initiator in resin cements .
    • Superior degree of conversion (DC) in polymer matrices compared to methacrylate-based analogues .

Physicochemical and Functional Properties

Compound Key Substituent Water Solubility Reactivity/Applications References
This compound 3-oxobutylamino Moderate (ketone) Intermediate in drug synthesis; ketone reactivity
Ethyl 4-(carbamoylamino)benzoate Carbamoylamino High (polar NHCONH₂) Antimicrobial agents; hydrogen-bond donors
I-6273 (methylisoxazolyl) Methylisoxazolyl Low (aromatic) Kinase inhibitors; heterocyclic interactions
Azo derivative () Azo (-N=N-) Low (conjugated) Nonlinear optical materials
Ethoxylated derivative Polyethylene oxide chains Very high Cosmetic formulations; surfactants
Ethyl 4-(dimethylamino)benzoate Dimethylamino Moderate Polymer co-initiators; dental resins

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